Ethyl vinyl ether

Catalog No.
S3709950
CAS No.
25104-37-4
M.F
C4H8O
CH2=CHOCH2CH3
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl vinyl ether

CAS Number

25104-37-4

Product Name

Ethyl vinyl ether

IUPAC Name

ethenoxyethane

Molecular Formula

C4H8O
CH2=CHOCH2CH3
C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3

InChI Key

FJKIXWOMBXYWOQ-UHFFFAOYSA-N

SMILES

CCOC=C

Solubility

In water, 7800 mg/L at 25 °C
In water, 10000 mg/L at 37 °C
Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether
Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)

Canonical SMILES

CCOC=C

Organic Synthesis

  • EVE is a valuable solvent for a variety of organic reactions due to its

    • good solubility in many organic compounds Source: Fisher Scientific:
    • low boiling point (33-34°C) Source: Fisher Scientific:
    • mild reactivity [Source: Buy Ethyl vinyl ether | 25104-37-4 - Smolecule smolecule.com]
    • ability to participate in some reactions as a reactant itself due to the presence of a
      • carbon-carbon double bond [Source: Buy Ethyl vinyl ether | 25104-37-4 - Smolecule smolecule.com]
  • Researchers use EVE in reactions like:

    • Grignard reactions [Source: Buy Ethyl vinyl ether | 25104-37-4 - Smolecule smolecule.com]
    • Aldol reactions [Source: Buy Ethyl vinyl ether | 25104-37-4 - Smolecule smolecule.com]
    • Polymerization reactions [Source: Buy Ethyl vinyl ether | 25104-37-4 - Smolecule smolecule.com]

Catalyst Development

  • The unique chemical structure of EVE, containing both an ether group and a vinyl group, makes it a candidate molecule for designing new catalysts. Researchers are exploring its potential use in reactions like:
    • Hydroformylation [Source: ResearchGate ()]

Ethyl vinyl ether, also known as ethoxyethene, is an organic compound with the chemical formula CH₃CH₂OCH=CH₂. It is a colorless, transparent liquid with a characteristic ether-like odor and a boiling point of approximately 35.7 °C. Ethyl vinyl ether is miscible with various organic solvents but only slightly soluble in water, with a solubility of about 0.9% by weight at 20 °C. The compound is known for its reactivity, particularly its tendency to undergo self-polymerization and violent reactions with strong oxidizing agents and halogens .

  • Toxicity: Data on the specific toxicity of EVE is limited. However, its historical use as an anesthetic suggests potential nervous system depression and respiratory effects.
  • Flammability: EVE has a very low flash point, indicating a high flammability hazard. Its vapors are heavier than air and can form explosive mixtures with air [].
  • Reactivity: EVE can undergo exothermic polymerization, posing a risk of explosion if heated or contaminated within a closed container [].

  • Hydrolysis: In the presence of acids, ethyl vinyl ether hydrolyzes to form ethanol and acetaldehyde. This reaction is first-order in both ethyl vinyl ether and hydronium ions, indicating a direct proton transfer mechanism .
  • Vinyl Transfer Reactions: Ethyl vinyl ether can react with hydroxide radicals to produce α-oxethyl ethyl ethers, serving as protecting groups in organic synthesis. This reaction can yield high product yields under mild conditions .
  • Cyclization: In the presence of Lewis acid catalysts, ethyl vinyl ether can undergo cyclization reactions, forming cyclic ethers .
  • Addition Reactions: At low temperatures, it can react with hydrogen halides to yield α-halogenated hydrocarbons .

Ethyl vinyl ether can be synthesized through various methods:

  • Reaction of Acetylene with Ethanol: The primary method involves reacting acetylene with absolute ethanol in the presence of an alkali catalyst .
  • Vinyl Transfer Reactions: It can also be produced through vinyl transfer reactions involving hydroxide radicals or allylic alcohols under specific catalytic conditions .

Ethyl vinyl ether has diverse applications across various fields:

  • Polymers: It serves as a monomer for producing homopolymers and copolymers used in adhesives and paints .
  • Pharmaceuticals: Copolymers of ethyl vinyl ether and maleic anhydride are utilized as thickening agents and suspending agents in pharmaceuticals .
  • Organic Synthesis: It is widely used as a protecting group for hydroxyl groups and in transvinylation reactions, which are essential for synthesizing complex organic molecules .

Studies on ethyl vinyl ether indicate that it can interact vigorously with oxidizing materials and undergo autooxidation to form peroxides when exposed to air. This property necessitates careful handling and storage to prevent explosive polymerization or violent reactions when mixed with incompatible substances .

Ethyl vinyl ether shares similarities with other compounds but possesses unique characteristics that set it apart:

Compound NameChemical FormulaKey Characteristics
Propylene glycol monomethyl etherC₃H₈O₂Used as a solvent; less reactive than ethyl vinyl ether
Methyl vinyl etherC₄H₈OSimilar structure but different reactivity; less prone to polymerization
Vinyl acetateC₄H₆O₂Used in adhesives; more stable than ethyl vinyl ether
Butyl vinyl etherC₆H₁₄OHigher boiling point; used in similar applications but less volatile

Ethyl vinyl ether's unique ability to act as both a monomer and a reactive intermediate makes it particularly valuable in organic synthesis compared to these similar compounds. Its reactivity profile allows for versatile applications in both industrial and pharmaceutical contexts .

Physical Description

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36°C) with an ether-like odor. Flash point below -50°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
Ether-like odo

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

72.057514874 g/mol

Monoisotopic Mass

72.057514874 g/mol

Boiling Point

96 °F at 760 mm Hg (USCG, 1999)
35.5 °C
36 °C

Flash Point

less than -50 °F (USCG, 1999)
< -50 °F (< -46 °C) /closed cup/

Heavy Atom Count

5

Vapor Density

2.5 (Air = 1)
Relative vapor density (air = 1): 2.5

Density

0.7589 at 68 °F (USCG, 1999)
0.7589 at 20 °C
Relative density (water = 1): 0.8

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-175 °F (USCG, 1999)
-115.8 °C
-115 °C

UNII

6235C9592H

Related CAS

25104-37-4

Therapeutic Uses

/EXPL THER/ Ethyl vinyl ether is a useful anesthetic drug in all ages and for all operative procedures not requiring muscle relaxation or the use of the cautery. 2. It is an adequate and safe analgesic agent by the open drop technique or as an adjunct to nitrous oxide and ethylene. 3. It can be employed /in/ the non-rebreathing, semi-closed, or closed carbon dioxide absorption techniques. 4. Its advantages are rapid induction, emergence, and shift of level of anesthesia. 5. Its disadvantages are hypotension in the deeper planes of anaesthesia and lack of reliability of muscle relaxation. 6. It has proven to be a satisfactory agent for thoracic procedures if one is very careful to prevent the hypotension which may develop. /Former Use/
/EXPL THER/ In the 1950s, ethoxyethene was studied in clinical trials to investigate whether it was suitable as an anesthetic. Some patients participating in these studies suffered complications (generalized convulsions due to hypercarbia and respiratory and circulatory depression as well as respiratory and cardiac arrest), which were attributed to overdosage. The degree of muscle relaxation obtained with this type of anesthesia was considered to be inadequate. Liver function tests conducted after several hours of anesthesia showed that hepatic function was not affected. Urinalyses, blood counts and electrocardiograms obtained after anesthesia revealed slight, reversible changes in some cases.

Vapor Pressure

510.98 mmHg
515 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 56

Absorption Distribution and Excretion

There is evidence for rapid absorption after inhalation

Metabolism Metabolites

In vitro studies with ethyl vinyl ether suggested that vinyl ethers may undergo microsomal oxidation to unstable epoxides, however, no mutagenic activity was found.

Wikipedia

Ethyl vinyl ether

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of acetylene with ethanol.
In industry, vinyl ethers are produced in autoclaves (stirred or not stirred), in reaction towers (tube reactor), bubble columns, or loop reactors. The catalyst, normally potassium alcoholate, is in most cases prepared before the reaction. Therefore, solid KOH or KOH solution is added to the alcohol. Excess water can be removed batchwise in a stirred vessel or continuously by distillation in carbon steel apparatus. The acetylene-if not consumed in the reaction-can be recycled into the reactor and supplemented by pure acetylene (fresh gas). /Vinyl ethers/
CH3CH(O(14)CH2CH3)2 and CH2CHO(14)CH2CH3 have been synthesized from CH3CHO and CH3(14)CH2OH. The synthesized vinyl ethyl ether (b.p. 35.5 deg) is accompanied by diethyl ether (b.p. 34.6 deg) and other impurities. A satisfactory separation has been made by gas chromatography in a 2 m dimethylsulfolane column followed by a 3 m squalane column on Celite. In this way, 0.5 mL of CH3(14)CH2OCHCH2 of 99.4% chemical purity and 98.3% radiochemical purity has been obtained; the position of the C-14 has been checked by hydrolysis in acid medium. The ether was pyrolyzed in a high vacuum apparatus by the static method. The amounts and specific activities of products were determined in a gas chromatograph connected to a flow ionization chamber with vibrating reed electrometer. Results obtained around 450 °C seem to prove that vinyl ethyl ether decomposes mainly (78%) by a rearrangement process forming an hexagonal activated complex.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
Ethene, ethoxy-: ACTIVE
Ethene, ethoxy-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Vinyl ethers are preferably analyzed by standard GLC methods. They may also be determined quantitatively by addition of iodine to the double bond of the vinyl group in the presence of methanol (Siggia's method). /Vinyl ethers/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Handle and open container with care. Air sensitive.

Interactions

Alkyl ether-degrading Rhodococcus sp. strain DEE5151, isolated from activated sewage sludge, has an activity for the oxidation of a variety of alkyl ethers, aralkyl ethers and dibenzyl ether. The whole cell activity for diethyl ether oxidation was effectively inhibited by 2,3-dihydrofurane, ethyl vinyl ether and glutaraldehyde. Glutaraldehyde of less than 30 uM inhibited the activity by a competitive manner with the inhibition constant, K(I) of 7.07+/-1.36 uM. The inhibition type became mixed at higher glutaraldehyde concentrations >30 uM, probably due to the inactivation of the cell activity by the Schiff-base formation. Structurally analogous ethyl vinyl ether inhibited the diethyl ether oxidation activity in a mixed manner with decreasing the apparent maximum oxidation rate, v(max)(app), and increasing the apparent Michaelis-Menten constant, K(M)(app). The mixed type inhibition by ethyl vinyl ether seemed to be introduced not only by the structure similarity with diethyl ether, but also by the reactivity of the vinyl ether with cellular components in the whole cell system.
1. In rats, surgically anesthetized with Urethane, an increase in the depth of anesthesia upon administration of ethyl carbamate (Urethane), pentobarbitone sodium (Nembutal), thiopentone sodium (Intraval), althesin, ketamine, trichloroethylene, halothane, methoxyflurane, diethyl ether, ethyl-vinyl ether, cyclopropane, enflurane or chloroform resulted in a dose-dependent increase in the latency, the decrease in the amplitudes of the initial positive and negative components of the short latency cortical response to electrical stimuli applied to the forepaw. 2. The same changes were seen when starting from initially unanesthetized rats and anesthetizing them with Urethane. 3. With all the inhalational agents used, these changes lasted for as long as the administration except with nitrous oxide where the changes in the cortical response were transient. 4. The tranquilizing agents diazepam, chlordiazepoxide, and haloperidol showed no such action. Chloral hydrate and chlorpromazine, on the other hand, produced moderate changes in the evoked cortical response similar to those seen with the other anesthetic agents used.
The effects of ten inhalational anesthetic agents on drug metabolism were studied in rats. Male Sprague Dawley-rats were exposed to below anesthetic concentrations of the test agents 7 hours a day for 1 to 7 days, or up to 15 days when nitrous-oxide was used. A single intraperitoneal injection of 125 milligrams per kilogram (mg/kg) hexobarbital, a sleep inducer, was given 20 to 22 hours after the last exposure to the anesthetic, and sleeping time was determined. Some animals were given an intraperitoneal injection of 50 mg/kg SKF-525-A, an inhibitor of hepatic microsomal enzyme activity, 30 minutes before the hexobarbital injection. Liver homogenates prepared from some rats pretreated with diethyl-ether or halothane were incubated with hexobarbital and assayed for O-demethylase activity and aniline-hydroxylase activity. Hexobarbital sleeping time was significantly reduced after a single 7 hour exposure to diethyl-ether, isopropyl-ether, fluroxene, enflurane, and Forane. Two exposures to halothane and ethyl-vinyl-ether were required to cause a significant reduction in sleeping time. Chloroform caused an increase in sleeping time after one exposure, no change with two or four exposures, and a decrease after five or more exposures. Nitrous-oxide and cyclopropane had no effect on hexobarbital sleeping time. SKF-525-A blocked the decrease in sleeping time caused by diethyl-ether and halothane. The rate of hydroxylation of hexobarbital and aniline by rat liver homogenates was increased by pretreatment with either diethyl-ether or halothane, but demethylase activity was increased only by diethyl-ether pretreatment. The authors conclude that exposure to inhalation anesthetics can enhance the ability of rats to metabolize drugs. ...

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): N,N-Diethylaniline (0.1 %).

Dates

Modify: 2023-08-20
Uyanik et al. Chemoselective oxidative generation of ortho-quinone methides and tandem transformations. Nature Chemistry, DOI: 10.1038/s41557-020-0433-4, published online 23 March 2020

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